molecular formula C36H66BaO4 B1609195 Barium oleate CAS No. 591-65-1

Barium oleate

Cat. No. B1609195
CAS RN: 591-65-1
M. Wt: 700.2 g/mol
InChI Key: BHDOPTZJCSDVJE-HUGPZQPHSA-L
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Description

Barium oleate is a chemical compound with the molecular formula C36H66BaO4 . It is also known by other names such as barium dioleate and barium di[(9Z)-9-octadecenoate] .


Synthesis Analysis

The synthesis of Barium oleate involves mechanochemical processes . In one study, BaTiO3 nanoparticles were prepared by ball-milling a mixture of oleic acid and heptane . The mechanochemical synthesis resulted in the conversion of a significant amount of the oleic acid to a metal carboxylate compound .


Molecular Structure Analysis

The molecular structure of Barium oleate is complex. It has been suggested that Barium oleate may play a significant role in nanocolloids more than oleic acid . This is supported by the presence of sharp crystalline-type peaks in the Barium oleate Raman spectra .

Scientific Research Applications

Surface Modification and Dispersion in Organic Solvents

  • Barium titanate nanoparticles can be highly hydroxylated, enhancing their reaction with sodium oleate to form oleophilic layers. This significantly improves their dispersion in organic solvents like tetrahydrofuran and toluene, as confirmed by Fourier transform infrared spectroscopy and transmission electron microscopy (Chang et al., 2009).

Interaction with Other Compounds

  • Sodium oleate modifies various compounds like Barium Sulfate and Zinc Sulfide, impacting their surface area, pore volume, and adsorption properties. Increased concentration of sodium oleate alters these properties, as well as the heat of wetting in different solvents (Lu Xiao-feng, 2000).

Stability in Mineral Suspensions

  • The stability of barite-carbonate mineral suspensions in oleate solutions is influenced by the concentration of oleate, the orientation of oleate ions at interfaces, and the presence of ions like Ca2+, Mg2+, and Ba2+ (Sadowski & Smith, 1989).

Surface Charge and Floatability of Mica

  • Barium fluorophlogopites' floatability is affected by its barium content, influencing the surface charge. The presence of an anionic collector like sodium oleate leads to the formation of barium oleate on the surface, enhancing chemical adsorption (Zheng & Lin, 1994).

Lubrication Enhancement

  • Barium oleate, when combined with organic titanate, significantly reduces friction and wear as additives in liquid paraffin. This is attributed to the formation of metal oxides on lubricated surfaces, altering microphysical features and reducing friction (Wu Xue, 2000).

Nanoparticle Synthesis and Properties

  • Oleic acid plays a crucial role in synthesizing various nanoparticles and modifying their surface properties. For example, oleic-acid capped barium titanate nanoparticles are used in organic thin-film transistors, with properties like dielectric constant being tunable (Cai et al., 2009).

Safety and Hazards

Barium oleate should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

barium(2+);(Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDOPTZJCSDVJE-CVBJKYQLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66BaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883187
Record name 9-Octadecenoic acid (9Z)-, barium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Barium oleate

CAS RN

591-65-1
Record name 9-Octadecenoic acid (9Z)-, barium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, barium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium dioleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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